methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate
CAS No.: 1909319-67-0
Cat. No.: VC11992794
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909319-67-0 |
|---|---|
| Molecular Formula | C7H10F2O2 |
| Molecular Weight | 164.15 g/mol |
| IUPAC Name | methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C7H10F2O2/c1-6(8,9)7(3-4-7)5(10)11-2/h3-4H2,1-2H3 |
| Standard InChI Key | DMWOQQQHODSPBW-UHFFFAOYSA-N |
| SMILES | CC(C1(CC1)C(=O)OC)(F)F |
| Canonical SMILES | CC(C1(CC1)C(=O)OC)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate features a cyclopropane ring fused to a difluoroethyl group () and a methyl ester moiety (). The strained cyclopropane ring contributes to its reactivity, while the fluorine atoms enhance electronegativity and metabolic stability . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 164.15 g/mol | |
| SMILES Notation | O=C(C1(C(F)(F)C)CC1)OC | |
| InChI Key | DMWOQQQHODSPBW-UHFFFAOYSA-N | |
| Physical State | Liquid at room temperature | |
| Purity | 95% |
The compound’s LogP value, estimated at 0.57 for structurally similar derivatives, suggests moderate lipophilicity, balancing solubility and membrane permeability . Its polar surface area (52 Ų) and hydrogen-bonding capacity (2 acceptors, 1 donor) further influence its pharmacokinetic profile .
Synthesis and Manufacturing
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is synthesized via cyclopropanation reactions, often employing transition-metal catalysts or fluorinated precursors. A common strategy involves the [2+1] cycloaddition of difluoroethyl carbenes to α,β-unsaturated esters (Figure 1) . Alternative routes include:
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Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the cyclopropane ring from diene precursors .
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Fluorine Incorporation: Direct fluorination of cyclopropane intermediates using reagents like (diethylaminosulfur trifluoride) .
These methods yield the target compound with high regioselectivity, though enantioselective synthesis remains challenging due to the planar symmetry of the cyclopropane ring . Industrial-scale production requires optimization of reaction conditions (e.g., temperature, solvent) to minimize byproducts and enhance yield .
Applications in Medicinal Chemistry and Agrochemicals
The difluoroethyl group imparts enhanced metabolic stability and bioavailability, making this compound valuable in drug design. Key applications include:
Medicinal Chemistry
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Bioisosteric Replacement: The group serves as a bioisostere for hydroxyl or methyl groups, improving drug-target interactions while resisting oxidative metabolism .
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Protease Inhibitors: Cyclopropane derivatives are explored as inhibitors of viral proteases (e.g., HIV-1 protease) due to their conformational rigidity .
Agrochemicals
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Herbicide Development: Fluorinated cyclopropanes disrupt plant enzyme systems, offering herbicidal activity with reduced environmental persistence .
Comparative Analysis with Related Compounds
Methyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate exhibits distinct properties compared to analogs (Table 2):
The difluoroethyl group in the target compound strikes a balance between lipophilicity and steric bulk, making it preferable for applications requiring moderate metabolic stability .
Future Research Directions
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